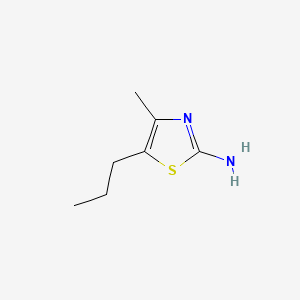

4-Methyl-5-propyl-1,3-thiazol-2-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-5-propyl-1,3-thiazol-2-ylamine is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

4-Methyl-5-propyl-1,3-thiazol-2-ylamine features a thiazole ring with specific substituents that influence its chemical reactivity and biological activity. The compound's structure is crucial for its function as a building block in synthetic chemistry and its potential therapeutic applications.

Chemistry

In the realm of synthetic chemistry, this compound serves as an important precursor for the synthesis of more complex molecules. Its unique structural properties allow it to be utilized in various organic reactions, including:

- Synthesis of Thiazole Derivatives : The compound can be modified to create derivatives with enhanced properties.

- Building Block for Pharmaceuticals : It is used as a scaffold in drug design, particularly for developing compounds targeting specific biological pathways.

Biology

The biological applications of this compound are extensive:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

-

Antitumor Activity : The compound has been investigated for its anticancer potential. It has shown promising results in inhibiting cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action U251 (glioblastoma) <20 Induction of apoptosis via mitochondrial pathways WM793 (melanoma) <30 Cell cycle arrest at G2/M phase

Medicine

This compound is being explored for its potential therapeutic applications:

-

Drug Development : It is being studied as a lead compound for developing new drugs targeting specific diseases, including cancer and infections.

- Case Study : A comparative analysis demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiazole ring and substituents undergo oxidation under controlled conditions:

Oxidation typically targets the sulfur atom in the thiazole ring or alkyl side chains. For example, TEMPO-mediated oxidation of analogous hydroxymethyl-thiazoles produces formyl groups with high efficiency .

Reduction Reactions

The thiazole ring can undergo reduction to form saturated derivatives:

Catalytic hydrogenation preserves the ring structure while reducing specific bonds, whereas borohydride reagents modify substituents .

Substitution Reactions

The amine group at position 2 participates in nucleophilic substitutions:

| Reaction Type | Reagent Example | Outcome |

|---|---|---|

| Acylation | Acetyl chloride | N-acetylated thiazole derivatives |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide formation |

| Alkylation | Alkyl halides | Quaternary ammonium salts |

For instance, coupling with sulfonyl chlorides produces bioactive sulfonamide derivatives, as demonstrated in tuberculosis drug candidates .

Ring Functionalization and Side-Chain Modifications

-

Cyclization : Reactivity with α-bromo/chloro compounds forms fused heterocycles.

-

Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki) enable aryl group introductions .

Mechanistic Insights

The amine group facilitates hydrogen bonding with biological targets, while the thiazole ring engages in π-stacking interactions. Substituent electronic effects (e.g., methyl/propyl groups) modulate solubility and reactivity.

Key Research Findings

-

Synthetic Efficiency : TEMPO/NaOCl systems achieve >99% purity in aldehyde synthesis .

-

Biological Relevance : Sulfonamide derivatives show promise as enzyme inhibitors .

-

Industrial Scalability : Continuous flow reactors optimize yields in large-scale reductions.

This compound’s versatility makes it valuable for pharmaceutical synthesis and materials science. Future research may explore its catalytic applications or novel bioactivity profiles.

Eigenschaften

Molekularformel |

C7H12N2S |

|---|---|

Molekulargewicht |

156.25 g/mol |

IUPAC-Name |

4-methyl-5-propyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H12N2S/c1-3-4-6-5(2)9-7(8)10-6/h3-4H2,1-2H3,(H2,8,9) |

InChI-Schlüssel |

PZMNTZHFZSFBMY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(N=C(S1)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.